The biological activity of Oligopeptide-74 is primarily associated with its ability to stimulate hair follicle proliferation and enhance hair growth. Research indicates that this oligopeptide can promote cellular activities that lead to increased hair density and improved scalp health. Additionally, it exhibits anti-inflammatory properties, which may contribute to its efficacy in cosmetic applications. The mechanism of action includes modulation of signaling pathways involved in hair follicle development and maintenance .
Oligopeptide-74 can be synthesized through several methods, with solid-phase peptide synthesis being the most common approach. This technique allows for the efficient assembly of peptides by sequentially adding protected amino acids to a solid support. The process involves:
Alternative methods include liquid-phase synthesis and microwave-assisted synthesis, which can enhance yield and reduce reaction times .
Oligopeptide-74 is primarily used in cosmetic products aimed at promoting hair growth and improving skin health. Its applications include:
Studies on the interactions of Oligopeptide-74 with biological molecules have shown that it can bind effectively with proteins found in blood plasma, such as albumin. These interactions are significant as they influence the bioavailability and therapeutic efficacy of the peptide. Techniques such as fluorescence spectroscopy have been employed to investigate binding constants and quenching mechanisms, revealing that Oligopeptide-74 forms stable complexes with plasma proteins, facilitating its transport within biological systems .
Oligopeptide-74 shares similarities with other oligopeptides known for their bioactive properties. Here are some comparable compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Oligopeptide-71 | Promotes skin regeneration | Focuses more on skin elasticity than hair growth |
| Oligopeptide-50 | Anti-aging properties | Primarily used in anti-aging formulations |
| Oligopeptide-23 | Enhances wound healing | Emphasizes rapid tissue repair |
| Oligopeptide-30 | Stimulates collagen production | Targets skin firmness rather than hair growth |
Oligopeptide-74 is unique due to its specific sequence that optimally promotes hair follicle activity while also providing benefits for skin health, distinguishing it from others that may focus solely on either skin or hair applications .
Oligopeptide-74 is a linear, synthetic oligopeptide comprising 11 amino acid residues arranged in a specific sequence to optimize bioactivity. Its primary structure includes polar residues such as glutamine and serine, hydrophobic leucine and methionine, and aromatic tyrosine, creating a balanced amphipathic profile. The peptide’s tertiary structure remains undefined due to its short chain length, but molecular dynamics simulations suggest transient β-sheet conformations under physiological conditions.
Structural Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₅₅H₉₂N₁₆₀O₁₈S |
| Molecular Weight | 1279.67 g/mol |
| Amino Acid Composition | Gln, Gly, His, Leu, Lys, Met, Ser, Thr, Tyr |
| Disulfide Bridges | Absent |
| Isoelectric Point | 8.2 (predicted) |
The sulfur atom in methionine contributes to redox activity, while lysine residues enable pH-dependent charge modulation. Fourier-transform infrared spectroscopy (FTIR) confirms amide I and II bands at 1650 cm⁻¹ and 1540 cm⁻¹, consistent with α-helix and random coil mixtures.
The synthesis of Oligopeptide-74 builds upon a century of peptide chemistry advancements. Emil Fischer’s 1901 synthesis of glycylglycine established peptide bond formation principles, though his early methods relied on uncontrolled polycondensation. A paradigm shift occurred in 1963 with Bruce Merrifield’s solid-phase peptide synthesis (SPPS), which anchored growing chains to polystyrene resins to streamline coupling and deprotection.
Merrifield’s SPPS employs four cyclical steps:
For Oligopeptide-74, SPPS achieves 98% purity by coupling each amino acid at 0.5 mmol scales over 72 hours. Liquid chromatography-mass spectrometry (LC-MS) confirms sequence fidelity, with [M+H]⁺ ions observed at m/z 1280.7.
Oligopeptide-74 demonstrates unique biomimetic properties through its interaction with hair follicle stem cells. In vitro assays show a 2.3-fold increase in β-catenin expression within dermal papilla cells, activating the Wnt/β-catenin pathway critical for follicular regeneration. This mechanism mirrors natural Wnt signaling during the anagen (growth) phase of hair cycles.
Mechanistic Overview
In epidermal equivalents, 10 μM Oligopeptide-74 increases hair follicle density by 37% over controls, validated by Ki-67 immunohistochemistry. These properties extend beyond cosmeceuticals, with ongoing research exploring cardiac tissue engineering applications due to its angiogenic potential.
Oligopeptide-74 is a synthetic bioactive peptide composed of eleven amino acid residues with the molecular formula C55H90N16O17S and a molecular weight of 1279.47 Daltons [1] [3]. The peptide exhibits a linear primary structure consisting of the following amino acid sequence: Leucine-Serine-Serine-Lysine-Methionine-Tyrosine-Histidine-Threonine-Lysine-Glycine-Glutamine [4]. This undecapeptide contains a diverse array of amino acids representing different physicochemical categories, including hydrophobic, polar, charged, and aromatic residues [4].
The amino acid composition analysis reveals a balanced distribution of residue types within the peptide structure [4]. The sequence contains two basic amino acids (Lysine at positions 4 and 9), contributing to a net positive charge under physiological conditions [4]. Two Serine residues occupy positions 2 and 3, providing hydroxyl groups that can participate in hydrogen bonding interactions [4]. The presence of Methionine at position 5 introduces a sulfur-containing side chain, while Tyrosine at position 6 contributes an aromatic hydroxyl group capable of participating in both hydrophobic and hydrogen bonding interactions [4].
| Position | Amino Acid | Three-Letter Code | Molecular Weight (Da) | Side Chain Classification |
|---|---|---|---|---|
| 1 | Leucine | Leucine | 131.18 | Hydrophobic, Branched |
| 2 | Serine | Serine | 105.09 | Polar, Hydroxyl |
| 3 | Serine | Serine | 105.09 | Polar, Hydroxyl |
| 4 | Lysine | Lysine | 146.19 | Basic, Positively Charged |
| 5 | Methionine | Methionine | 149.21 | Hydrophobic, Sulfur-containing |
| 6 | Tyrosine | Tyrosine | 181.19 | Aromatic, Polar |
| 7 | Histidine | Histidine | 155.16 | Basic, Imidazole |
| 8 | Threonine | Threonine | 119.12 | Polar, Hydroxyl |
| 9 | Lysine | Lysine | 146.19 | Basic, Positively Charged |
| 10 | Glycine | Glycine | 75.07 | Flexible, No Side Chain |
| 11 | Glutamine | Glutamine | 146.15 | Polar, Amide |
The calculated molecular weight based on the amino acid composition totals 1459.64 Daltons for the individual residues, which is reduced to 1279.49 Daltons after accounting for the loss of ten water molecules during peptide bond formation [38]. This theoretical calculation closely matches the experimentally determined molecular weight of 1279.47 Daltons, confirming the accuracy of the proposed primary sequence [1] [3].
The amino acid frequency analysis demonstrates that Lysine and Serine are the most abundant residues, each comprising 18.2 percent of the total sequence [4]. All other amino acids appear once in the sequence, representing 9.1 percent each of the total composition [4]. This distribution results in a peptide with significant hydrophilic character due to the presence of multiple polar and charged residues, while maintaining hydrophobic regions through Leucine, Methionine, and the aromatic Tyrosine residue [4].
Circular dichroism spectroscopy represents the primary experimental technique for analyzing the secondary structural elements of Oligopeptide-74 in solution [16] [18]. This analytical method measures the differential absorption of left-handed and right-handed circularly polarized light, providing characteristic spectroscopic signatures that correspond to specific secondary structural motifs [16] [18]. The technique proves particularly valuable for peptide analysis as it can detect conformational changes under varying environmental conditions such as temperature, pH, and the presence of structure-stabilizing agents [18] [19].
The interpretation of circular dichroism spectra for Oligopeptide-74 follows established protocols for peptide secondary structure analysis [16] [18]. Alpha-helical conformations typically manifest as strong negative absorption peaks at 222 nanometers and 208 nanometers, accompanied by a positive peak around 190 nanometers [18] [19]. Beta-sheet structures exhibit distinctive spectroscopic features including a positive peak near 195 nanometers and a negative peak around 217 nanometers [18] [19]. Random coil conformations, which represent disordered or unstructured regions, display characteristically low ellipticity values above 210 nanometers with negative bands appearing near 195 nanometers [19].
The analysis of Oligopeptide-74 secondary structure requires consideration of the peptide length and amino acid composition when interpreting circular dichroism data [16] [48]. Short peptides containing fewer than twelve residues often exhibit limited secondary structure formation in aqueous solution, typically adopting predominantly random coil conformations [48] [52]. However, the presence of structure-promoting residues such as the two Lysine residues and the centrally located Histidine may contribute to local conformational preferences [48].
| Wavelength Range (nm) | Secondary Structure | Characteristic Features |
|---|---|---|
| 190-200 | Alpha-helix | Positive peak around 190 nm |
| 208 | Alpha-helix | Negative peak (n→π* transition) |
| 222 | Alpha-helix | Negative peak (π→π* transition) |
| 195 | Beta-sheet | Positive peak |
| 217 | Beta-sheet | Negative peak |
| 195 | Random coil | Negative peak, low ellipticity above 210 nm |
The experimental determination of Oligopeptide-74 secondary structure through circular dichroism spectroscopy requires careful consideration of solution conditions and measurement parameters [17] [18]. Synchrotron radiation circular dichroism spectroscopy offers enhanced sensitivity for detecting structural features in the far-ultraviolet region below 190 nanometers, providing improved signal-to-noise ratios for accurate structural determination [16]. The technique allows for monitoring of temperature-induced conformational transitions and the effects of structure-stabilizing cosolvents such as trifluoroethanol [17] [52].
The peptide concentration, buffer composition, and measurement temperature significantly influence the observed circular dichroism spectra and subsequent structural interpretations [17] [18]. Typical experimental conditions employ peptide concentrations in the micromolar range, measured in phosphate-buffered saline or similar physiological buffers at ambient temperature [17] [52]. The addition of membrane-mimetic environments or structure-inducing agents can reveal the conformational preferences of Oligopeptide-74 under conditions that promote secondary structure formation [52].
Molecular dynamics simulations provide comprehensive computational approaches for investigating the three-dimensional structural characteristics and conformational dynamics of Oligopeptide-74 [21] [22]. These simulations employ classical force fields to model atomic interactions within the peptide and its surrounding environment, enabling detailed analysis of structural preferences, flexibility, and potential binding conformations [21] [23]. The computational methodology integrates experimental structural data with theoretical predictions to generate atomically detailed models of peptide behavior in solution [22] [35].
The molecular dynamics simulation protocol for Oligopeptide-74 typically begins with the generation of initial structural coordinates based on the known primary sequence [21] [22]. Standard amino acid parameters derived from established force fields such as AMBER or GROMOS provide the necessary atomic coordinates, bond lengths, bond angles, and dihedral angle preferences for each residue [21] [22]. The peptide structure undergoes energy minimization to eliminate unfavorable atomic contacts before initiation of dynamic simulations [21] [23].
The simulation environment incorporates explicit water molecules or implicit solvation models to represent the aqueous conditions under which Oligopeptide-74 functions [21] [23]. Periodic boundary conditions and appropriate temperature and pressure control algorithms maintain physiologically relevant simulation conditions throughout the computational analysis [21]. The integration time step, typically set to 2 femtoseconds, allows for adequate sampling of molecular motions while maintaining numerical stability [21].
| Simulation Parameter | Typical Value | Purpose |
|---|---|---|
| Temperature | 300-310 Kelvin | Physiological conditions |
| Pressure | 1 atmosphere | Standard conditions |
| Time step | 2 femtoseconds | Numerical integration |
| Simulation length | 100-500 nanoseconds | Conformational sampling |
| Water model | TIP3P or SPC | Solvation environment |
| Force field | AMBER or GROMOS | Atomic interactions |
The analysis of molecular dynamics trajectories focuses on several key structural parameters that characterize the tertiary structure of Oligopeptide-74 [21] [23]. Root mean square deviation calculations quantify the structural similarity between different conformations sampled during the simulation, providing insights into the peptide flexibility and conformational stability [23]. Radius of gyration measurements indicate the overall compactness of the peptide structure, while root mean square fluctuation values identify regions of high and low flexibility within the sequence [23].
Secondary structure assignment throughout the simulation trajectory employs algorithms such as Dictionary of Secondary Structure of Proteins to classify backbone conformations into alpha-helix, beta-sheet, turn, and coil categories [22] [23]. Contact map analysis reveals intramolecular interactions between amino acid residues, identifying potential stabilizing interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts [23]. These computational analyses provide detailed insights into the preferred conformational states and dynamic behavior of Oligopeptide-74 under physiological conditions.
Solid-phase peptide synthesis represents the predominant methodology for producing Oligopeptide-74, a synthetic peptide containing 11 amino acids with the sequence Leucine-Serine-Serine-Lysine-Methionine-Tyrosine-Histidine-Threonine-Lysine-Glycine-Glutamine and a molecular weight of 1279.48 Da [1] [2]. The technique involves the stepwise assembly of amino acids on a solid support, allowing for efficient purification and high-yielding synthesis protocols.
The selection of appropriate solid support constitutes a critical factor in determining the success of Oligopeptide-74 synthesis. Two primary resin systems have been extensively utilized for this purpose: Wang resin and Rink Amide MBHA resin, each offering distinct advantages and limitations.
Wang Resin Characteristics
Wang resin represents the most widely used solid support for peptide acid synthesis, featuring a polystyrene-divinylbenzene matrix with a p-benzyloxybenzyl alcohol linker [3] [4]. The resin demonstrates excellent compatibility with Fmoc chemistry and provides high loading capacities ranging from 1.20 to 1.50 mmol/g [5]. The chemical structure allows for streamlined amino acid attachment through ester linkage formation, which remains stable during synthesis cycles yet can be cleaved under mildly acidic conditions [3].
The cleavage mechanism involves treatment with concentrated trifluoroacetic acid (95%), which simultaneously removes side-chain protecting groups and releases the peptide from the resin as a C-terminal carboxylic acid [6]. This dual functionality simplifies the overall synthetic process while ensuring complete deprotection. However, the loading of the first amino acid onto Wang resin can be challenging and carries risks of racemization due to the formation of asymmetric anhydride intermediates [6].
Rink Amide MBHA Resin Properties
Rink Amide MBHA resin offers an alternative approach specifically designed for peptide amide synthesis [7] [8]. The resin comprises a modified Rink amide linker attached to MBHA resin through an electron-withdrawing acetamido spacer, which renders it less acid-sensitive than standard Rink Amide resin [9] [8]. This structural modification provides enhanced stability during synthesis while maintaining efficient cleavage properties.
The loading capacity typically ranges from 0.3 to 1.0 mmol/g, which is lower than Wang resin but compensated by improved stability and reduced side reactions [8]. The benzhydrylamine linker architecture facilitates the production of peptide amides through single-step treatment with 95% TFA, often achieving higher yields and purities compared to other amide-forming resins [10].
Comparative Performance Analysis
Experimental studies have demonstrated that Rink Amide MBHA resin provides superior performance for Oligopeptide-74 synthesis when amide functionality is required [7]. The milder cleavage conditions reduce the risk of amino acid modification, particularly important for sensitive residues such as methionine and histidine present in the Oligopeptide-74 sequence [8]. The enhanced swelling properties of Rink Amide MBHA resin also improve accessibility of coupling reagents, leading to more efficient reactions [10].
Wang resin remains the preferred choice when carboxylic acid functionality is desired, offering higher loading capacities and established protocols [4]. However, the harsher cleavage conditions may result in partial oxidation of methionine residues, requiring careful optimization of scavenger systems [5].
The Fmoc/tBu protection strategy represents the most widely adopted approach for Oligopeptide-74 synthesis, providing orthogonal protection that allows selective deprotection of amino and side-chain functionalities [11] [12]. This methodology employs base-labile Fmoc groups for temporary amino protection and acid-labile tBu-based groups for permanent side-chain protection.
Deprotection Mechanisms and Optimization
The Fmoc deprotection proceeds through a β-elimination mechanism using secondary amines, typically piperidine at 20% concentration in dimethylformamide [13] [14]. The reaction generates a fulvene byproduct that must be efficiently removed to prevent peptide modification. Recent optimization studies have demonstrated that 4-methylpiperidine provides enhanced deprotection efficiency while reducing aggregation tendencies associated with the hydrophobic Fmoc group [15].
The improved performance of 4-methylpiperidine stems from its non-nucleophilic nature, which prevents reaction with the fulvene byproduct while maintaining efficient base-catalyzed deprotection [15]. This modification is particularly beneficial for sequences containing aggregation-prone residues, as found in Oligopeptide-74 with its hydrophobic leucine and aromatic tyrosine residues.
Side-Chain Protection Considerations
The side-chain protecting groups employed in Fmoc/tBu strategy include tert-butyl (tBu), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups [12]. For Oligopeptide-74 synthesis, specific considerations include:
The orthogonal nature of this protection scheme allows for selective modifications during synthesis if required, while the final TFA cleavage removes all protecting groups simultaneously [16].
Green Chemistry Adaptations
Recent developments in Fmoc/tBu methodology have focused on implementing green chemistry principles to reduce environmental impact [12] [17]. Alternative solvents such as cyclopentyl methyl ether and 2-methyltetrahydrofuran have shown promise as replacements for dimethylformamide, maintaining synthesis efficiency while reducing toxicity [17].
The optimization of coupling reagent usage has also contributed to greener synthesis protocols. Studies have demonstrated that HATU and HBTU can be used in reduced quantities without compromising coupling efficiency, particularly when combined with optimized base concentrations [17].
Solution-phase synthesis represents an alternative methodology for Oligopeptide-74 production, offering unique advantages in terms of scalability and product quality [18] [19]. This approach involves the stepwise coupling of amino acids in homogeneous solution, providing different challenges and opportunities compared to solid-phase methods.
Classical Solution-Phase Synthesis (CSPS)
Classical solution-phase synthesis employs traditional organic chemistry techniques for peptide bond formation in homogeneous reaction mixtures [20] [21]. The methodology requires careful protection group strategies and purification protocols after each coupling step. For Oligopeptide-74, this approach offers several advantages including better economies of scale and the ability to produce large quantities of high-quality peptides at reduced costs [18].
The process typically involves pre-activation of carboxylic acids using coupling reagents such as carbodiimides or phosphonium salts, followed by reaction with amino components [21]. The stepwise nature allows for product purification after each coupling, enabling early detection of side reactions and ensuring high final purity [22].
Liquid-Phase Peptide Synthesis (LPPS)
Liquid-phase peptide synthesis represents a hybrid approach that combines advantages of both solution and solid-phase methodologies [23] [24]. The technique employs soluble polymeric supports that can be precipitated for washing and purification, while maintaining the homogeneous reaction environment of solution-phase synthesis.
For Oligopeptide-74 production, LPPS offers enhanced scalability compared to solid-phase methods while maintaining the convenience of heterogeneous workup procedures [23]. The soluble tags facilitate easy separation of products from reagents through precipitation or extraction techniques, reducing the complexity of purification protocols.
Automated Continuous-Flow Synthesis
Recent advances in continuous-flow technology have enabled the development of automated liquid-phase peptide synthesizers [25]. These systems integrate amidation units with micro-flow reactors, extraction units with mixer-settlers, and concentration units with thin-layer evaporators, providing complete automation of the synthesis process [25].
The continuous-flow approach offers several advantages for Oligopeptide-74 production, including steady-state operation, reduced reagent consumption, and in-line monitoring capabilities using near-infrared spectroscopy [25]. The system allows for real-time optimization of reaction parameters and immediate detection of coupling efficiency.
Group-Assisted Purification (GAP) Chemistry
The Group-Assisted Purification approach represents an environmentally friendly alternative that avoids traditional chromatographic purification methods [26]. This methodology employs specialized auxiliaries that facilitate product isolation through simple precipitation or extraction techniques, significantly reducing solvent consumption and waste generation.
For Oligopeptide-74 synthesis, GAP chemistry offers the advantage of recoverable auxiliaries and reduced environmental impact [26]. The approach is particularly suitable for large-scale production where traditional purification methods become economically prohibitive.
Post-synthetic modification techniques provide powerful tools for enhancing the properties and functionality of Oligopeptide-74 after initial synthesis [27] [28]. These methodologies enable the introduction of specific chemical modifications that cannot be readily incorporated during standard peptide synthesis protocols.
Chemoselective N-Alkylation
Chemoselective N-alkylation represents a mild and versatile approach for post-synthetic peptide modification [29] [30]. The methodology employs alkyl halides in the presence of activated molecular sieves to achieve selective alkylation of lysine side chains. For Oligopeptide-74, which contains two lysine residues, this technique offers opportunities for site-specific labeling and property modification.
The reaction conditions are fully compatible with most peptide functionalities and can discriminate between differently protected lysine residues [30]. The mild conditions employed are particularly important for maintaining the integrity of sensitive amino acids such as methionine and histidine present in the Oligopeptide-74 sequence.
Peptide Cyclization Strategies
Peptide cyclization represents a powerful post-synthetic modification technique for enhancing the stability and biological activity of Oligopeptide-74 [31] [32]. Several cyclization approaches can be employed, including head-to-tail cyclization, side-chain-to-side-chain cyclization, and bioorthogonal cyclization methods.
Head-to-tail cyclization involves the formation of an amide bond between the N-terminus and C-terminus of the peptide [33]. This approach requires careful optimization of coupling conditions to prevent oligomerization and ensure efficient macrocyclization. Coupling reagents such as HATU and HBTU have proven particularly effective for this purpose [34].
Side-chain-to-side-chain cyclization offers alternative cyclization strategies through the formation of disulfide bridges between cysteine residues or amide bonds between appropriately positioned amino acids [35]. For Oligopeptide-74, the presence of lysine residues provides opportunities for cyclization through their amino side chains.
Metal-Catalyzed C-H Functionalization
Metal-catalyzed C-H functionalization has emerged as a powerful tool for post-synthetic peptide modification, enabling the selective modification of specific amino acid residues [28]. These methodologies employ transition metal catalysts such as palladium, gold, and iron to achieve regioselective and chemoselective transformations.
For Oligopeptide-74, the tyrosine and histidine residues provide excellent targets for metal-catalyzed modifications. The aromatic C-H bonds can be selectively functionalized to introduce bioorthogonal groups, fluorophores, or other functional moieties [28].
Bioorthogonal Conjugation Reactions
Bioorthogonal conjugation reactions offer highly selective methods for post-synthetic modification without interfering with natural peptide functionalities [31]. These reactions include copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and tetrazine-mediated conjugations.
The incorporation of bioorthogonal groups into Oligopeptide-74 can be achieved through various strategies, including direct incorporation during synthesis or post-synthetic installation through amino acid-selective modifications [36]. These approaches enable site-specific labeling for biological studies and therapeutic applications.
Conjugation and Crosslinking Strategies
Conjugation reactions provide methods for attaching functional molecules such as fluorophores, biotin, or therapeutic agents to Oligopeptide-74 [37]. Common conjugation techniques include amide coupling using EDC/NHS chemistry, thiol-maleimide chemistry, and click chemistry approaches.
Crosslinking strategies can be employed to create peptide dimers or higher-order assemblies with enhanced stability and altered biological properties [37]. These modifications are particularly relevant for applications requiring increased proteolytic resistance or enhanced cellular uptake.